molecular formula C10H6F3NaO2 B12933370 Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate

Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate

Cat. No.: B12933370
M. Wt: 238.14 g/mol
InChI Key: ZFJFDVRGIFZKKE-UYTGOYFPSA-M
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Description

Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sodium ion paired with a complex organic anion, characterized by the presence of fluorine atoms and a conjugated enone system. The presence of fluorine atoms often imparts distinctive chemical and physical properties, making this compound of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate typically involves the reaction of 4-fluorobenzaldehyde with difluoroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the enone structure with the desired (Z)-configuration. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone group to an alcohol or alkane, depending on the reagents and conditions used.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals

Biology: In biological research, the compound is studied for its potential as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy. The presence of fluorine atoms provides a sensitive and non-invasive method for studying biological systems.

Medicine: The compound’s fluorinated structure is of interest in medicinal chemistry for the development of new drugs. Fluorine atoms can improve the pharmacokinetic properties of drugs, such as their metabolic stability and membrane permeability.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated enone structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Sodium tetrakis(4-fluorophenyl)borate: Another fluorinated sodium salt with applications in organic synthesis and materials science.

    Sodium tetraphenylborate: A related compound used in similar contexts but lacking the difluoro and enone functionalities.

Uniqueness: Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate is unique due to its combination of fluorine atoms and a conjugated enone system. This structure imparts distinctive chemical reactivity and physical properties, making it valuable in various research and industrial applications.

Biological Activity

Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate, with the CAS number 1197240-23-5, is a synthetic compound notable for its potential biological activities. This compound belongs to a class of organofluorine compounds, which are characterized by their unique properties due to the presence of fluorine atoms. The molecular formula for this compound is C₁₀H₆F₃NaO₂, with a molecular weight of 238.14 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, related compounds in the 4-oxoquinolizine class have been shown to possess broad-spectrum antibiotic properties without cross-resistance to existing antibiotics . This suggests that this compound may also exhibit similar efficacy against various microbial strains.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt cellular metabolic processes due to its structural similarities with known antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activities of fluorinated compounds. For instance:

  • Antibacterial Activity : A study on fluorinated derivatives demonstrated that modifications in the fluorine content and structural configuration can enhance antibacterial potency against resistant strains .
  • Pharmacological Applications : The potential use of this compound in pharmacology has been highlighted in patents focusing on novel antimicrobial agents .
  • Toxicity Assessments : Preliminary toxicity assessments indicate that while fluorinated compounds can be effective as antimicrobials, they also require careful evaluation due to potential cytotoxic effects on mammalian cells .

Data Table: Biological Activity Overview

Activity Description References
AntimicrobialPotential broad-spectrum activity against bacteria
Mechanism of ActionHypothesized interference with cell wall synthesis
ToxicityRequires evaluation; potential cytotoxic effects noted

Properties

Molecular Formula

C10H6F3NaO2

Molecular Weight

238.14 g/mol

IUPAC Name

sodium;(Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate

InChI

InChI=1S/C10H7F3O2.Na/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13;/h1-5,10,15H;/q;+1/p-1/b9-5-;

InChI Key

ZFJFDVRGIFZKKE-UYTGOYFPSA-M

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C(/C(F)F)\[O-])F.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)C=C(C(F)F)[O-])F.[Na+]

Origin of Product

United States

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